molecular formula C10H6N2OS B14543555 thieno[2,3-c][1,5]naphthyridin-6(5H)-one CAS No. 62289-89-8

thieno[2,3-c][1,5]naphthyridin-6(5H)-one

Cat. No.: B14543555
CAS No.: 62289-89-8
M. Wt: 202.23 g/mol
InChI Key: DFGAHPGOXCAQBB-UHFFFAOYSA-N
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Description

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a naphthyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the visible-light-induced self-catalyzed fluoroalkylation/cyclization of N-arylcinnamamides has been explored for constructing similar compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, similar compounds have been shown to act as inverse agonists for retinoic acid receptor-related orphan receptors, influencing pathways involved in immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in drug discovery and development, offering opportunities to design compounds with tailored biological activities.

Properties

CAS No.

62289-89-8

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

5H-thieno[2,3-c][1,5]naphthyridin-6-one

InChI

InChI=1S/C10H6N2OS/c13-10-9-6(3-5-14-9)8-7(12-10)2-1-4-11-8/h1-5H,(H,12,13)

InChI Key

DFGAHPGOXCAQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C(=O)N2)SC=C3)N=C1

Origin of Product

United States

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